molecular formula C14H16Cl2N4O3S B2965583 ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate CAS No. 338968-02-8

ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate

Cat. No.: B2965583
CAS No.: 338968-02-8
M. Wt: 391.27
InChI Key: FIAAJEYNYPTFNM-UHFFFAOYSA-N
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Description

Ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate (CAS: 400085-66-7) is a tetrazole-based compound with a molecular weight of 391.28 g/mol . Its structure comprises:

  • A 1H-tetrazole ring substituted at the 1-position with a 2,4-dichloro-5-isopropoxyphenyl group.
  • A sulfanyl bridge connecting the tetrazole’s 5-position to an ethyl acetate moiety.

The dichloro and isopropoxy substituents on the phenyl ring enhance lipophilicity and may influence biological activity or metabolic stability.

Properties

IUPAC Name

ethyl 2-[1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazol-5-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4O3S/c1-4-22-13(21)7-24-14-17-18-19-20(14)11-6-12(23-8(2)3)10(16)5-9(11)15/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAAJEYNYPTFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetraazole ring and a dichloro-isopropoxyphenyl moiety. Its molecular formula is C14H15Cl2N5O2SC_{14}H_{15}Cl_2N_5O_2S with a molecular weight of approximately 391.27 g/mol .

Antimicrobial Activity

Recent studies have indicated that derivatives of tetraazole compounds exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of the tetraazole ring is crucial for enhancing the antimicrobial activity through mechanisms such as disruption of microbial cell membranes .

Anticancer Potential

Tetraazole derivatives have been investigated for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can inhibit key signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The anti-inflammatory properties of tetraazole derivatives are also noteworthy. Compounds similar to this compound have been shown to reduce inflammation markers in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2 .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various tetraazole derivatives against common pathogens. This compound was tested alongside established antibiotics. Results indicated a significant zone of inhibition against Gram-positive bacteria such as Staphylococcus aureus .

CompoundZone of Inhibition (mm)Bacterial Strain
Ethyl 2-{[...]}18Staphylococcus aureus
Control (Amoxicillin)20Staphylococcus aureus

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was evaluated for its effects on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis .

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108010
505030
1002560

Comparison with Similar Compounds

Core Heterocycle Variations

The tetrazole ring in the target compound distinguishes it from analogs with triazole or thiadiazole cores:

Compound Name Core Heterocycle Key Substituents Functional Group Molecular Weight (g/mol) Reference
Ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetate Tetrazole 2,4-Dichloro-5-isopropoxyphenyl Acetate ester 391.28
2-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide Tetrazole 4-Ethoxyphenyl Acetamide ~350 (estimated)
Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate Thiadiazole 3,4-Dichlorophenyl Acetate ester 335.23
Chlozolinate (Ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-triazole-3-carboxylate) Triazole 2,4-Dichlorophenyl, trichloromethyl Carboxylate ester ~394 (calculated)

Key Observations :

  • Tetrazole vs. Triazole/Thiadiazole : Tetrazoles exhibit higher aromatic stability and metabolic resistance compared to triazoles, which may explain their prevalence in pharmaceuticals . Thiadiazoles, however, are more electron-deficient, altering reactivity .

Functional Group Variations

The acetate ester in the target compound contrasts with acetamide or carboxylic acid derivatives:

Compound Name Functional Group Biological Relevance
Ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetate Ester Improved membrane permeability
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Acetamide Enhanced hydrogen-bonding capacity
2-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]sulfanyl}acetic acid Carboxylic acid Increased solubility in aqueous media

Key Observations :

  • Ester vs. Amide/Acid : Esters (e.g., target compound) balance lipophilicity and hydrolytic stability, making them suitable for prodrug applications. Acetamides may improve target affinity via hydrogen bonding , while carboxylic acids enhance solubility but reduce bioavailability .

Comparative Reactivity :

  • Electron-Withdrawing Substituents : The dichloro and isopropoxy groups on the phenyl ring may slow electrophilic substitution reactions compared to electron-donating substituents (e.g., methoxy in ) .
  • Steric Effects : Bulky isopropoxy groups could hinder access to the tetrazole’s reactive sites, influencing regioselectivity in further modifications.

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate be optimized for higher yields?

  • Methodological Answer : Optimize reaction parameters such as solvent polarity, stoichiometry of reagents (e.g., hydrazine hydrate in ethanol), and reflux duration. Monitor progress via TLC using a 7:3 chloroform:methanol ratio to confirm intermediate formation . Adjust purification steps (e.g., ice-water precipitation) to minimize byproducts.

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR for functional group verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC with UV detection for purity assessment. Cross-validate results with elemental analysis to ensure stoichiometric consistency .

Q. Which purification methods are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Employ recrystallization in ethanol-water systems or column chromatography with silica gel (eluent: ethyl acetate/hexane gradients). For complex mixtures, consider membrane-based separation technologies to isolate polar byproducts .

Advanced Research Questions

Q. How can mechanistic insights into the formation of the tetrazole-sulfanyl linkage be obtained?

  • Methodological Answer : Perform kinetic studies using in situ FTIR to track intermediate formation. Combine density functional theory (DFT) calculations to model transition states and reaction pathways. Validate hypotheses via isotopic labeling (e.g., 15^{15}N in hydrazine) to trace nitrogen incorporation .

Q. What strategies resolve structural ambiguities in crystallographic studies of this compound?

  • Methodological Answer : Optimize crystal growth via solvent diffusion (e.g., dichloromethane/hexane). Use single-crystal X-ray diffraction with high-resolution detectors (Cu-Kα radiation) and refine data with software like SHELXL. Compare bond lengths and angles to analogous structures (e.g., [1-(4-hydroxyphenyl)-tetrazole derivatives) to validate geometry .

Q. How can contradictory data on the compound’s solubility and stability across studies be reconciled?

  • Methodological Answer : Systematically test solubility in aprotic (e.g., DMSO) and protic (e.g., methanol) solvents under controlled humidity/temperature. Use accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products. Cross-reference experimental conditions (e.g., solvent grade, storage protocols) to isolate variables .

Q. What computational approaches predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Apply molecular docking simulations to assess interactions with catalytic sites (e.g., transition metals). Use QSAR models to correlate electronic properties (HOMO/LUMO energies) with observed reactivity. Validate predictions via small-scale catalytic trials under inert atmospheres .

Methodological Frameworks

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Synthesize derivatives with modifications to the isopropoxyphenyl or sulfanyl groups. Test biological/pharmacological activity in vitro (e.g., enzyme inhibition assays) and correlate results with steric/electronic parameters (e.g., Hammett constants). Use multivariate analysis to identify dominant SAR factors .

Q. What protocols ensure reproducibility in scaled-up synthesis for collaborative studies?

  • Methodological Answer : Document reaction parameters (e.g., stirring rate, heating uniformity) and use process control tools (e.g., PAT—Process Analytical Technology) for real-time monitoring. Share raw analytical data (NMR, HPLC chromatograms) via open-access repositories to enable cross-validation .

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